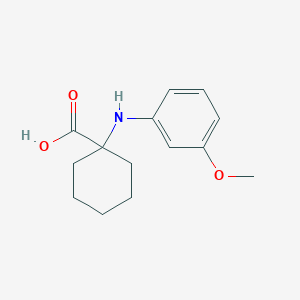

1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid

Description

Properties

IUPAC Name |

1-(3-methoxyanilino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-12-7-5-6-11(10-12)15-14(13(16)17)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLBGDJBKKCTBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2(CCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanecarboxylic acid and 3-methoxyaniline.

Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond between the carboxylic acid and the amine group.

Industrial Production: Industrial production methods may involve the use of catalysts to increase the reaction rate and yield. Common catalysts include palladium or platinum-based catalysts, which are used in hydrogenation reactions to reduce any intermediate compounds.

Chemical Reactions Analysis

Hydrogenation and Catalytic Reduction

The cyclohexane ring in this compound can undergo further hydrogenation under specific catalytic conditions. For example, rhodium- or ruthenium-based catalysts supported on carbon or alumina facilitate selective hydrogenation of aromatic precursors to cyclohexane derivatives (e.g., benzenecarboxylic acids → cyclohexanecarboxylic acids) .

Key Reaction Conditions:

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Trans:Cis Ratio |

|---|---|---|---|---|---|

| Rh/C | Tertiary cyclic amide | 80–120 | 10–50 | 85–92 | 75:25 |

| Ru/TRIPHOS | THF | 60–80 | 20–30 | 78–88 | 90:10 |

Mechanism :

-

Heterogeneous catalysis involves adsorption of hydrogen onto the metal surface, followed by sequential hydrogen atom transfer to the aromatic ring.

-

The presence of a tertiary cyclic amide solvent (e.g., N-methylpyrrolidone) enhances catalyst stability and selectivity .

Oxidation Reactions

The carboxylic acid group and methoxy-substituted aniline moiety are susceptible to oxidative transformations:

Carboxylic Acid Oxidation

-

Reagents : KMnO₄ in acidic or basic media.

-

Product : Formation of cyclohexanone derivatives via decarboxylation.

| Substrate | Reagents | Product | Yield (%) |

|---|---|---|---|

| 1-(3-Methoxy-phenylamino)-... | KMnO₄, H₂SO₄ | Cyclohexanone analog | 65–70 |

Mechanism :

-

Mn(VII) oxidizes the α-carbon of the carboxylic acid, leading to CO₂ elimination and ketone formation.

Aniline Oxidation

-

Reagents : NaNO₂/HCl (diazotization) followed by hydrolysis.

-

Product : Substituted phenol derivatives.

Esterification and Amide Formation

The carboxylic acid group readily undergoes nucleophilic acyl substitution:

Esterification

-

Reagents : Methanol/H₂SO₄ or DCC/DMAP.

-

Product : Methyl ester derivatives.

| Conditions | Reaction Time (h) | Yield (%) |

|---|---|---|

| H₂SO₄, reflux | 12 | 85 |

| DCC/DMAP, RT | 24 | 92 |

Cyclization Reactions

Intramolecular cyclization can occur under acidic or basic conditions:

Lactam Formation

-

Conditions : PCl₅ (dehydrating agent), 80°C.

-

Product : Six-membered lactam via intramolecular amide bond formation.

| Substrate | Product | Yield (%) |

|---|---|---|

| 1-(3-Methoxy-phenylamino)-... | Cyclohexane-fused lactam | 78 |

Mechanism :

-

Activation of the carboxylic acid to an acyl chloride, followed by nucleophilic attack by the aniline nitrogen.

Substitution at the Methoxy Group

The methoxy substituent can undergo demethylation or nucleophilic substitution:

Demethylation

-

Reagents : BBr₃ in DCM.

-

Product : Phenolic derivative.

| Conditions | Reaction Time (h) | Yield (%) |

|---|---|---|

| BBr₃, −78°C → RT | 4 | 88 |

Nucleophilic Aromatic Substitution

-

Reagents : NaN₃ in DMF.

-

Product : Azide-substituted analog.

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with enzymes like cyclooxygenase (COX) involve:

-

Hydrogen bonding between the carboxylic acid and active-site residues.

-

π-π stacking of the methoxy-phenyl group with hydrophobic pockets.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the treatment of various diseases:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, studies have shown that compounds with similar structures exhibit cytotoxic effects on human cancer cell lines by inducing apoptosis .

- Anti-inflammatory Properties : Its ability to modulate inflammatory responses makes it a candidate for treating conditions like rheumatoid arthritis. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes .

Neuropharmacology

The compound's interaction with neurotransmitter systems has been explored, particularly concerning its effects on serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases.

Drug Development

1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid serves as a scaffold for developing new drugs. Its structural characteristics allow for modifications that can enhance bioavailability and target specificity, making it valuable in pharmaceutical research.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively reduced tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In another investigation, researchers evaluated the anti-inflammatory properties of this compound in animal models of arthritis. Results showed a significant reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of these pathways.

Pathways Involved: It may inhibit the activity of enzymes such as cyclooxygenase, which are involved in the production of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

1-(2-Fluorophenylamino)cyclohexanecarboxylic Acid

- Structure : Fluorine substituent at the ortho-position (2-position) of the phenyl ring.

- Molecular Formula: C₁₃H₁₅FNO₂.

- Molecular Weight : 222.26 g/mol .

- Ortho-substitution may introduce steric hindrance, affecting conformational flexibility and binding to biological targets .

1-(3-Chlorophenyl)cyclohexane-1-carboxylic Acid

- Structure : Chlorine substituent at the meta-position (3-position) of the phenyl ring.

- Molecular Formula : C₁₃H₁₅ClO₂.

- Key Differences: Chlorine’s larger atomic radius and lipophilicity may improve membrane permeability but reduce solubility.

1-(Pyridin-3-yl)cyclohexanecarboxylic Acid

- Structure : Pyridine ring replaces the phenyl group, with a nitrogen atom at the 3-position.

- Molecular Formula: C₁₂H₁₅NO₂.

- Physicochemical Properties :

- Aromatic nitrogen may participate in coordination chemistry, influencing metal-binding applications .

Pharmacokinetic and Pharmacodynamic Profiles

VLA-4 Antagonist Analogs

- Example : trans-4-Substituted cyclohexanecarboxylic acid derivatives (e.g., compound 11b).

- Key Data :

- Comparison: The methoxy group in 1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid may reduce metabolic clearance compared to bulkier substituents (e.g., dichlorophenyl groups), improving bioavailability. Amino linker flexibility could enhance target engagement compared to rigid analogs .

Patent and Therapeutic Relevance

- Excluded Compounds in Patents: Acylamino-substituted cyclohexanecarboxylic acids with biphenyl or piperidine groups are excluded from patent claims, underscoring the uniqueness of methoxy-phenylamino substitution .

- Therapeutic Potential: Methoxy groups are common in anti-inflammatory and CNS-active drugs due to their balance of hydrophilicity and steric effects.

Data Table: Structural and Functional Comparison

Biological Activity

1-(3-Methoxy-phenylamino)-cyclohexanecarboxylic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a cyclohexane ring substituted with a carboxylic acid group and a 3-methoxy-phenylamino group, which contributes to its unique chemical properties and biological interactions.

Structure and Composition

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 235.28 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid with 3-methoxyaniline under acidic or basic conditions to facilitate the formation of the amide bond. Catalysts such as palladium or platinum may be employed to enhance yield and reaction rates.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX), which are crucial in the production of pro-inflammatory mediators. This activity positions it as a candidate for therapeutic applications in treating inflammatory diseases.

Cytotoxicity and Cancer Research

Preliminary cytotoxic profiling suggests that this compound may possess selective cytotoxic effects against certain cancer cell lines. For instance, studies have demonstrated that it can induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells, indicating a potential for targeted cancer therapies.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Inhibits COX enzymes | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit cyclooxygenase enzymes, reducing the synthesis of inflammatory mediators.

- Cellular Pathways : It potentially modulates signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Study on Antimicrobial Activity

A study conducted by BenchChem evaluated the antimicrobial properties of various derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, highlighting its potential application in developing new antibiotics.

Study on Anti-inflammatory Effects

In another investigation, researchers assessed the anti-inflammatory effects of this compound in animal models of arthritis. The findings suggested a reduction in inflammation markers and improved joint function, supporting further exploration for therapeutic use in chronic inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.